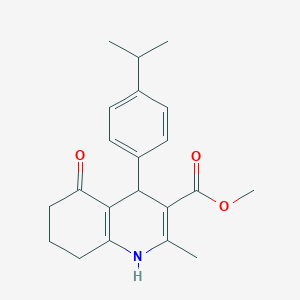![molecular formula C15H11BrCl2N2O2S B5106307 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5106307.png)
3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its versatility. It has been shown to have potential applications in various fields, including drug development, cancer research, and microbiology. Additionally, it has been shown to have low toxicity, making it a safer alternative to other chemical compounds.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. One direction is to further investigate its potential as a drug candidate for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to explore its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects.
Synthesemethoden
The synthesis of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with thionyl chloride, followed by the addition of 2,4-dichloroaniline and carbon disulfide. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2S/c1-22-13-5-2-8(6-10(13)16)14(21)20-15(23)19-12-4-3-9(17)7-11(12)18/h2-7H,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVNWWZFGZIOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5106245.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)

![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5106273.png)
![N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5106282.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5106296.png)

![4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B5106322.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5106329.png)

